molecular formula C9H10BrI B1381776 1-Bromo-3-iodo-5-isopropylbenzene CAS No. 1369835-70-0

1-Bromo-3-iodo-5-isopropylbenzene

Cat. No.: B1381776
CAS No.: 1369835-70-0
M. Wt: 324.98 g/mol
InChI Key: MVMOGRXKRUFGFX-UHFFFAOYSA-N
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Description

1-Bromo-3-iodo-5-isopropylbenzene is an organic compound with the molecular formula C9H10BrI. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and isopropyl groups at the 1, 3, and 5 positions, respectively. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-iodo-5-isopropylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the following steps:

    Friedel-Crafts Acylation:

    Clemmensen Reduction: The reduction of the acyl group to an alkane using zinc amalgam (Zn(Hg)) and hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-iodo-5-isopropylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-3-iodo-5-isopropylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-3-iodo-5-isopropylbenzene in chemical reactions involves electrophilic aromatic substitution, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-iodo-5-isopropylbenzene is unique due to the presence of both bromine and iodine substituents, which provide distinct reactivity patterns and selectivity in various chemical reactions. The isopropyl group also adds steric hindrance, influencing the compound’s behavior in electrophilic aromatic substitution reactions .

Properties

IUPAC Name

1-bromo-3-iodo-5-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrI/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMOGRXKRUFGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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